molecular formula C10H6ClNO2 B2875386 4-Chloroisoquinoline-8-carboxylic acid CAS No. 1823324-56-6

4-Chloroisoquinoline-8-carboxylic acid

Cat. No.: B2875386
CAS No.: 1823324-56-6
M. Wt: 207.61
InChI Key: CLFRAROCLLCIQQ-UHFFFAOYSA-N
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Description

4-Chloroisoquinoline-8-carboxylic acid is a compound with the CAS Number: 1823324-56-6 . It has a molecular weight of 207.62 and is a yellow to brown solid . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H6ClNO2/c11-9-5-12-4-8-6 (9)2-1-3-7 (8)10 (13)14/h1-5H, (H,13,14) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a yellow to brown solid . It has a molecular weight of 207.62 . The storage temperature is room temperature .

Scientific Research Applications

Enhancement in Cancer Therapy

4-Chloroisoquinoline-8-carboxylic acid derivatives, similar to chloroquine (CQ), have been investigated for their potential to enhance the efficacy of cancer treatments. CQ, a 4-aminoquinoline, is known to inhibit autophagy by blocking autophagosome fusion and degradation. Research has shown that CQ can sensitize breast cancer cells to chemotherapy independent of its autophagy inhibition capabilities, suggesting that derivatives like this compound could also have applications in improving cancer treatment outcomes (Maycotte et al., 2012).

Antibacterial Properties

Studies on the synthesis and evaluation of new fluoroquinolone derivatives, closely related to this compound, have demonstrated significant antibacterial properties. These compounds have shown promising activity against both gram-positive and gram-negative bacterial strains, indicating the potential of this compound derivatives in developing new antibacterial agents (Al-Hiari et al., 2007).

Photolabile Protecting Groups

The synthesis and photochemistry of new photolabile protecting groups based on hydroxyquinoline derivatives, which are structurally similar to this compound, have been explored. These compounds offer enhanced single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making them useful in the study of biological messengers and cellular processes (Fedoryak & Dore, 2002).

Novel Synthetic Pathways

Research into the palladium-catalyzed synthesis of thienoisoquinolines has presented efficient methods for creating highly functionalized derivatives, starting from compounds like this compound. These synthetic pathways provide access to biologically relevant compounds with potential applications in pharmaceutical development (Wong & Forgione, 2012).

Understanding Molecular Interactions

The study of proton-transfer compounds involving derivatives of quinolinecarboxylic acids, which include this compound, has contributed to a deeper understanding of molecular interactions and hydrogen-bonded structures. This research is crucial for the development of advanced materials and pharmaceuticals by elucidating the principles of molecular assembly and interaction (Smith et al., 2008).

Safety and Hazards

The safety information for 4-Chloroisoquinoline-8-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-chloroisoquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-5-12-4-8-6(9)2-1-3-7(8)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFRAROCLLCIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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